
Ethyl 5-(tribromogermyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(tribromogermyl)furan-2-carboxylate is a unique organogermanium compound that features a furan ring substituted with a tribromogermyl group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(tribromogermyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with tribromogermane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(tribromogermyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The tribromogermyl group can be reduced to form germyl derivatives with fewer bromine atoms.
Substitution: The bromine atoms in the tribromogermyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Germyl derivatives with fewer bromine atoms.
Substitution: Various substituted germyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a potential candidate for drug development.
Medicine: Organogermanium compounds have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic conductivity.
Mecanismo De Acción
The mechanism of action of ethyl 5-(tribromogermyl)furan-2-carboxylate is not well-documented. it is likely that the compound interacts with biological molecules through its furan ring and tribromogermyl group. The furan ring can participate in π-π interactions with aromatic amino acids, while the tribromogermyl group can form covalent bonds with nucleophilic residues, such as cysteine or histidine.
Comparación Con Compuestos Similares
Ethyl 5-(tribromogermyl)furan-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(chloromethyl)furan-2-carboxylate: This compound features a chloromethyl group instead of a tribromogermyl group, making it less reactive in certain substitution reactions.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a different substitution pattern on the furan ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its tribromogermyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives.
Propiedades
Número CAS |
90185-38-9 |
|---|---|
Fórmula molecular |
C7H7Br3GeO3 |
Peso molecular |
451.47 g/mol |
Nombre IUPAC |
ethyl 5-tribromogermylfuran-2-carboxylate |
InChI |
InChI=1S/C7H7Br3GeO3/c1-2-13-7(12)5-3-4-6(14-5)11(8,9)10/h3-4H,2H2,1H3 |
Clave InChI |
JYADFMLVRVMKCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(O1)[Ge](Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
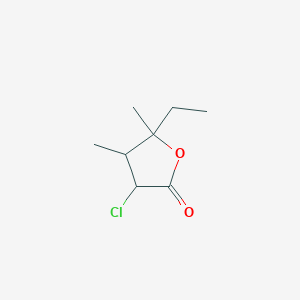
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
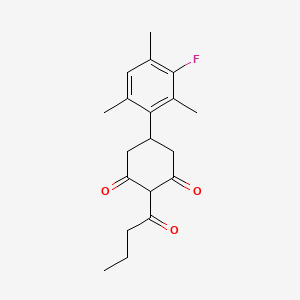
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
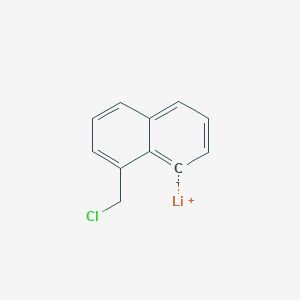
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
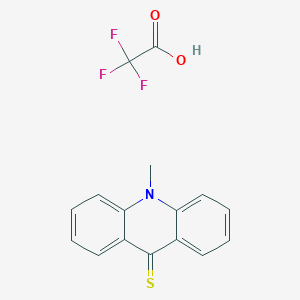
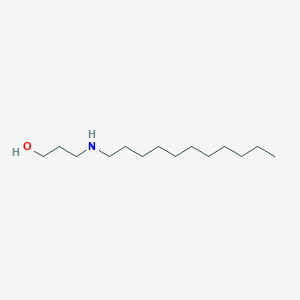
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)
